
CP-609754
Descripción general
Descripción
Métodos De Preparación
La síntesis de CP-609754 implica múltiples pasos, incluida la formación de una estructura central de quinolinona. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. se sabe que el compuesto contiene un grupo alquino, lo que le permite someterse a reacciones de cicloadición azida-alquino catalizadas por cobre (CuAAc) . Los métodos de producción industrial para this compound tampoco están ampliamente disponibles, pero el compuesto se sintetiza típicamente en laboratorios especializados con condiciones controladas para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
CP-609754 experimenta varios tipos de reacciones químicas:
Reacciones de Sustitución: El grupo alquino en this compound puede participar en reacciones de cicloadición azida-alquino catalizadas por cobre (CuAAc), formando anillos de triazol.
Reacciones de Inhibición: This compound inhibe la farnesilación de las proteínas H-Ras y K-Ras al competir con el aceptor de prenil (proteína H-Ras) e interactuar con el complejo farnesiltransferasa-pirofosfato de farnesilo
Reacciones de Unión: El compuesto se une a la enzima farnesiltransferasa, evitando la unión de grupos farnesilo a las proteínas diana.
Aplicaciones Científicas De Investigación
Ha demostrado ser prometedor en la inhibición del crecimiento de tumores al dirigirse al proceso de farnesilación de las proteínas Ras, que a menudo están mutadas en varios cánceres . Además, CP-609754 se utiliza como reactivo de química click debido a su grupo alquino, lo que permite la formación de enlaces de triazol estables con moléculas que contienen azida . Esto lo hace valioso en biología química para el etiquetado y el seguimiento de biomoléculas.
Mecanismo De Acción
El principal mecanismo de acción de CP-609754 es la inhibición de la farnesiltransferasa, una enzima responsable de la modificación postraduccional de las proteínas mediante la unión de grupos farnesilo. Al inhibir esta enzima, this compound evita la farnesilación de las proteínas Ras, interrumpiendo así su capacidad de anclarse a las membranas celulares y participar en vías de señalización que promueven la proliferación y supervivencia celular . Esta inhibición puede conducir a la supresión del crecimiento y progresión tumoral.
Comparación Con Compuestos Similares
CP-609754 es único en su capacidad de inhibir selectivamente la farnesiltransferasa con una velocidad de encendido/apagado lenta, lo que lo convierte en un potente inhibidor . Compuestos similares incluyen:
Tipifarnib: Otro inhibidor de la farnesiltransferasa que ha mostrado ser prometedor en el tratamiento de ciertos tipos de cáncer.
BMS-214662: Un inhibidor de la farnesiltransferasa que se ha estudiado por sus propiedades anticancerígenas.
AZD3409: Un compuesto con efectos inhibitorios similares sobre la farnesiltransferasa.
Estos compuestos comparten el mecanismo común de inhibición de la farnesiltransferasa pero pueden diferir en sus propiedades farmacocinéticas, potencia y aplicaciones específicas en terapia contra el cáncer.
Actividad Biológica
CP-609754 is a potent farnesyltransferase inhibitor (FTI) that has been investigated for its potential in treating various cancers, particularly those driven by mutations in the RAS oncogene. This compound targets the farnesylation process, a post-translational modification that is crucial for the proper localization and function of RAS proteins. The inhibition of farnesyltransferase can disrupt the signaling pathways associated with these oncogenes, thus providing a therapeutic avenue for cancers that exhibit RAS dependency.
This compound acts by competitively inhibiting farnesyltransferase, thereby preventing the farnesylation of RAS proteins. This inhibition leads to the mislocalization of RAS proteins, which in turn disrupts downstream signaling pathways critical for cell proliferation and survival. The compound has demonstrated a reversible inhibition profile with a slow on/off rate, indicating its potential for sustained therapeutic effects.
Pharmacodynamics
Key Findings from Clinical Trials :
- In a Phase I clinical trial, this compound was administered to patients with solid tumors refractory to standard treatments. The study aimed to establish the maximum tolerated dose (MTD) and assess pharmacokinetic and pharmacodynamic properties.
- The results indicated a significant inhibition of farnesyltransferase activity in peripheral blood mononuclear cells, achieving approximately 95% inhibition at a dose of 400 mg twice daily .
- The IC50 values for inhibiting farnesylation of recombinant human H-Ras and K-Ras were reported as 0.57 ng/mL and 46 ng/mL, respectively, demonstrating high potency against H-Ras .
Efficacy in Preclinical Models
In vivo studies using mouse models have shown that this compound effectively inhibits tumor growth:
- Continuous intraperitoneal infusion resulted in over 50% tumor growth inhibition and more than 30% reduction in tumor farnesyltransferase activity .
- The effective dose (ED50) for tumor growth inhibition was determined to be 28 mg/kg, with significant regression observed at higher doses .
Safety Profile
The safety profile of this compound was characterized by manageable side effects. In the aforementioned clinical trial:
- The maximum tolerated dose was not reached due to logistical constraints rather than toxicity, indicating a favorable safety margin.
- Notable adverse events included grade 3 neuropathy at higher doses, but overall tolerability was good across the patient cohort .
Case Study Overview
A notable case involved a patient with advanced solid tumors who exhibited a partial response to this compound after failing multiple lines of therapy. This case underscores the potential utility of FTIs in overcoming resistance mechanisms associated with RAS-driven malignancies.
Implications for Future Research
The promising data regarding this compound's biological activity suggest several avenues for future research:
- Combination Therapies : Investigating this compound in combination with other targeted therapies or chemotherapeutics may enhance efficacy, particularly in RAS-mutant cancers.
- Biomarker Development : Identifying biomarkers that predict response to farnesyltransferase inhibition could help tailor treatments more effectively.
Summary Table of Key Findings
Parameter | Value |
---|---|
IC50 (H-Ras) | 0.57 ng/mL |
IC50 (K-Ras) | 46 ng/mL |
ED50 (tumor growth inhibition) | 28 mg/kg |
Maximum Tolerated Dose | Not reached; toxicity at high doses observed |
Pharmacodynamic Effect | ~95% inhibition of farnesyltransferase activity at 400 mg twice daily |
Propiedades
IUPAC Name |
6-[(R)-(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22ClN3O2/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21/h1,5-18,35H,2-3H3/t29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHDAIPFBPPQHQ-GDLZYMKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152294 | |
Record name | CP-609754 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190094-64-4 | |
Record name | CP-609754 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190094644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-609754 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CP-609754 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-609754 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0S47W9GPY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.